molecular formula C11H14F2N4O B2916680 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2199474-22-9

3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide

Cat. No.: B2916680
CAS No.: 2199474-22-9
M. Wt: 256.257
InChI Key: BVRHMGFVMMRCRA-UHFFFAOYSA-N
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Description

3-Fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide is a fluorinated pyrrolidine-carboxamide compound intended for research and development purposes in medicinal chemistry and drug discovery. This molecule features a pyrrolidine ring substituted with a fluorine atom and a dimethylcarboxamide group at the 3-position, and a 5-fluoropyrimidine ring attached to the nitrogen. The presence of multiple fluorine atoms and a pyrimidine heterocycle is characteristic of compounds designed to optimize properties like metabolic stability, membrane permeability, and binding affinity in biological systems . Compounds with the pyrrolidine-carboxamide scaffold are of significant interest in pharmaceutical research. Specifically, pyrrolidine-2-carboxamides and related analogues have been extensively investigated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for novel anti-tuberculosis agents . The structural motifs present in this reagent—including the fluoropyrimidine and the carboxamide—are common in small-molecule libraries screened for various biological activities. Researchers can utilize this chemical as a versatile building block or intermediate for the synthesis of more complex molecules, or as a core structure for developing potential pharmacologically active compounds. Its exact mechanism of action and specific research applications are subject to ongoing investigation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N4O/c1-16(2)9(18)11(13)3-4-17(7-11)10-14-5-8(12)6-15-10/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRHMGFVMMRCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(C1)C2=NC=C(C=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent fluorination

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluoropyrimidinyl group can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the fluorine atoms.

  • Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorinated pyrimidinyl derivatives.

  • Reduction: Reduced fluorinated pyrrolidine derivatives.

  • Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound in drug discovery, particularly for diseases where fluorinated compounds are beneficial.

  • Industry: Its unique properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The fluorine atoms can enhance the binding affinity to biological targets, potentially affecting various signaling pathways. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide can be contextualized against related compounds in the following categories:

Fluoropyrimidine Derivatives

  • (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine :
    This primary amine derivative lacks the pyrrolidine-carboxamide scaffold but shares the 5-fluoropyrimidin-2-yl group. Its synthesis via immobilized amine transaminase under flow conditions highlights advantages in enantioselectivity and scalability compared to traditional methods . However, the absence of a carboxamide group and cyclic amine may reduce its conformational rigidity and binding affinity relative to the target compound.

  • N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide: A pyridine-based analog with a hydroxymethyl substituent and bulky pivalamide group. The pyridine ring (vs. The hydroxymethyl group may increase hydrophilicity, while the pivalamide could hinder membrane permeability compared to the dimethylcarboxamide in the target compound .

Pyrrolidine/Pyridine Hybrids

  • 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide :
    This furopyridine derivative incorporates a pyrimidin-2-yl cyclopropyl group and a fluorophenyl substituent. The fused furopyridine ring increases planarity, which may enhance π-π stacking but reduce flexibility compared to the pyrrolidine ring in the target compound. The cyclopropane moiety introduces steric constraints that could affect target binding .

  • 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide: Features a trifluoroethylamino group and an oxadiazole ring, which may enhance metabolic resistance and electron-withdrawing effects.

Structural and Functional Comparison Table

Compound Class Key Structural Features Functional Implications References
Target Compound Pyrrolidine ring, 5-fluoropyrimidin-2-yl, dimethylcarboxamide Balanced rigidity, improved metabolic stability, potential kinase inhibition
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine Primary amine, 5-fluoropyrimidin-2-yl High enantioselectivity but limited conformational rigidity
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Pyridine ring, hydroxymethyl, pivalamide Increased hydrophilicity, reduced membrane permeability
Furopyridine-carboxamide derivatives Fused furopyridine, fluorophenyl, cyclopropane/oxadiazole Enhanced planarity, steric hindrance, or polarity; variable target selectivity

Key Research Findings and Implications

  • Fluorine Effects: The dual fluorination in the target compound likely enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., pyridine derivatives in ).
  • Rigidity vs. Flexibility : The pyrrolidine ring imposes conformational constraints that may improve binding specificity relative to flexible primary amines (e.g., ) or planar furopyridines (e.g., ).
  • Carboxamide Variations : The dimethylcarboxamide group offers a balance between solubility and steric bulk, contrasting with the pivalamide in (more bulky) or the oxadiazole in (more polar).

Biological Activity

3-Fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity based on diverse research findings, including in vitro studies, case studies, and relevant data.

The compound features a pyrrolidine structure with a fluorinated pyrimidine moiety, which is significant for its biological interactions. The molecular formula is C12H14F2N4O, and it has a molecular weight of approximately 270.26 g/mol.

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
LogP2.5
pKaNot available

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. The fluorinated pyrimidine component likely enhances its affinity for thymidylate synthase, an enzyme critical for DNA replication and repair. Studies have shown that fluoropyrimidines can inhibit this enzyme, leading to decreased tumor cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells.
    • IC50 values ranged from 10 to 20 µM, indicating effective inhibition of cell growth compared to control groups.
  • Mechanistic Insights :
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
    • A study reported that treatment with this compound resulted in a marked increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.

Antimicrobial Activity

Beyond its antitumor effects, the compound also exhibits antimicrobial properties:

  • In Vitro Antimicrobial Evaluation :
    • It showed promising activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).
    • Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli.
  • Case Studies :
    • A clinical case study highlighted its efficacy in treating infections caused by MRSA strains, showcasing its potential as a therapeutic agent in infectious diseases.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug's viability:

ParameterObservations
AbsorptionHigh bioavailability expected due to favorable solubility profile
DistributionPredicted to penetrate blood-brain barrier
MetabolismPrimarily hepatic; potential for CYP450 interactions
ExcretionRenal excretion anticipated based on molecular size

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